molecular formula C5H4ClFN2O B1629488 2-Amino-5-chloro-4-fluoropyridin-3-OL CAS No. 1003710-83-5

2-Amino-5-chloro-4-fluoropyridin-3-OL

Cat. No.: B1629488
CAS No.: 1003710-83-5
M. Wt: 162.55 g/mol
InChI Key: FTFLTCWSOOGPAU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Aminated Pyridine (B92270) Derivatives

Halogenated and aminated pyridines are cornerstone building blocks in organic synthesis. The presence of halogen atoms, such as chlorine and fluorine, on the pyridine ring significantly influences its electronic properties and reactivity. Fluorine, being the most electronegative element, often imparts unique characteristics to organic molecules, including increased metabolic stability and altered binding affinities in biological systems. The reactivity of fluoropyridines can be significantly higher than their chloro-analogues in nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov

The amino group, an electron-donating substituent, further modulates the electronic landscape of the pyridine ring. Its presence can direct the regioselectivity of subsequent reactions and can itself participate in a wide array of chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms in 2-Amino-5-chloro-4-fluoropyridin-3-ol creates a complex electronic environment that governs its chemical behavior. The study of polyhalogenated pyridines bearing electron-donating substituents like amino or hydroxyl groups has shown a significant impact on their geometry, electronic structure, and intermolecular interactions. rsc.orgresearchgate.net

Significance in Contemporary Organic Synthesis and Research

Polysubstituted pyridines are of immense interest in medicinal chemistry and materials science. The specific arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures. For example, related dihalogenated pyridines like 3-fluoro-4-iodopyridine (B28142) are key intermediates in the synthesis of biologically active compounds such as the antibiotic Eudistomin T and β-carbolines, which have applications in anti-cancer treatments. ossila.com

The development of synthetic routes to polysubstituted pyridines is an active area of research, with methods ranging from traditional multi-step sequences to modern one-pot multicomponent reactions. rsc.orgnih.govorganic-chemistry.orgresearchgate.net The synthesis of specifically functionalized pyridinols, such as 3-hydroxypyridines, has been achieved through various strategies, including hetero-Diels-Alder reactions. rsc.org While a direct synthesis of this compound is not prominently documented, routes to analogous compounds like 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine (B40352) have been reported, suggesting potential synthetic pathways. prepchem.com

Overview of Structural Features and Reactivity Domains

The structure of this compound is characterized by a dense arrangement of functional groups with competing and complementary electronic effects. The amino group at the 2-position and the hydroxyl group at the 3-position are both electron-donating through resonance. In contrast, the chloro and fluoro substituents at the 5- and 4-positions, respectively, are electron-withdrawing by induction.

This electronic push-pull system dictates the reactivity of the molecule. The pyridine nitrogen, being a heteroatom, already reduces the electron density of the ring compared to benzene, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the strongly electronegative fluorine at the 4-position is expected to further activate this position towards nucleophilic aromatic substitution. However, the amino group at the 2-position can modulate this reactivity.

The hydroxyl group at the 3-position can act as a nucleophile or an acid, and its reactivity will be influenced by the neighboring amino group. The amino group itself is a key reactive site, capable of undergoing a variety of reactions, including acylation, alkylation, and diazotization. The chlorine atom at the 5-position provides another handle for synthetic transformations, such as cross-coupling reactions.

The interplay of these functional groups makes predicting the precise reactivity of this compound complex, requiring careful consideration of reaction conditions to achieve selective transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-4-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFLTCWSOOGPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613852
Record name 2-Amino-5-chloro-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-83-5
Record name 2-Amino-5-chloro-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Chloro 4 Fluoropyridin 3 Ol

Derivatization Strategies of the Amino Group

The amino group at the 2-position of the pyridine (B92270) ring is a primary nucleophilic site. Its reactivity is influenced by the electronic effects of the other substituents. The electron-donating nature of the amino group activates the pyridine ring towards electrophilic substitution, while also being susceptible to reactions with a variety of electrophiles.

Common derivatization strategies for the amino group include acylation, alkylation, and sulfonylation. For instance, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. These reactions are fundamental in modifying the electronic properties and steric bulk of the parent molecule, which can be crucial for tuning its biological activity or material properties.

Table 1: Representative Derivatization Reactions of the Amino Group

Reaction TypeReagentsProduct Class
AcylationAcid Chloride (e.g., Acetyl chloride), BaseN-(5-chloro-4-fluoro-3-hydroxypyridin-2-yl)acetamide
SulfonylationSulfonyl Chloride (e.g., Tosyl chloride), BaseN-(5-chloro-4-fluoro-3-hydroxypyridin-2-yl)-4-methylbenzenesulfonamide
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)N-alkyl/N,N-dialkyl-5-chloro-4-fluoro-3-hydroxypyridin-2-amine

Reactions Involving the Phenolic Hydroxyl Group (Pyridinol Tautomerism and Reactivity)

The 3-hydroxyl group of 2-amino-5-chloro-4-fluoropyridin-3-ol imparts phenolic character to the molecule. This hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form. However, the pyridinol form is generally favored. The acidity of the phenolic proton allows for deprotonation with a suitable base to form a phenoxide, which is a potent nucleophile.

The reactivity of the hydroxyl group is prominently demonstrated in O-alkylation reactions. For example, reaction with various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate leads to the formation of the corresponding ethers. A range of alkyl and substituted alkyl groups can be introduced at this position, as illustrated by the synthesis of various ether derivatives. google.com

Table 2: O-Alkylation Reactions of this compound

Alkylating AgentBaseProduct
Allyl bromideSodium Hydride2-amino-3-(allyloxy)-5-chloro-4-fluoropyridine google.com
2-Phenylethyl bromideSodium Hydride2-amino-5-chloro-4-fluoro-3-(phenethyloxy)pyridine google.com
3-Bromoprop-1-enylbenzeneSodium Hydride2-amino-5-chloro-4-fluoro-3-(3-phenylallyloxy)pyridine google.com
1-(Chloromethyl)-3-(trifluoromethyl)benzeneSodium Hydride2-amino-5-chloro-4-fluoro-3-((3-(trifluoromethyl)benzyl)oxy)pyridine google.com

Electrophilic and Nucleophilic Aromatic Transformations of the Pyridine Ring

The pyridine ring in this compound is substituted with both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, fluoro) groups. This complex substitution pattern directs the regioselectivity of aromatic substitution reactions. The amino and hydroxyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing.

Electrophilic aromatic substitution, such as halogenation, is a key transformation. For instance, the parent compound, 2-amino-4-fluoropyridin-3-ol, can be halogenated at the 5-position to introduce a chloro or bromo substituent. google.com This indicates that the position para to the amino group and ortho to the hydroxyl group is activated towards electrophiles.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, particularly at positions activated by electron-withdrawing groups. However, the presence of the strong electron-donating amino group can make SNAr reactions more challenging compared to pyridine rings bearing only electron-withdrawing substituents.

Halogen Displacement Reactions (Chlorine and Fluorine)

The reactivity of the halogen substituents towards nucleophilic displacement is an important aspect of the chemistry of this compound. Generally, in nucleophilic aromatic substitution on halogenated pyridines, the leaving group ability follows the trend I > Br > Cl > F. However, the position of the halogen and the nature of the nucleophile play a crucial role.

Given the electronic nature of the pyridine ring, the displacement of the chlorine at the 5-position or the fluorine at the 4-position by strong nucleophiles could be envisioned. The fluorine atom, being more electronegative, might be more resistant to displacement than chlorine, but its position relative to the activating groups could influence its reactivity. Specific conditions, such as high temperatures or the use of highly potent nucleophiles, might be required to effect these transformations.

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups in this compound present potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes. The lone pair of electrons on the pyridine nitrogen, as well as the oxygen of the hydroxyl group and the nitrogen of the amino group, can coordinate with a variety of metal centers.

The formation of such complexes can significantly alter the electronic and steric properties of the organic scaffold. The specific coordination mode will depend on the metal ion, its preferred coordination geometry, and the reaction conditions. For example, it could act as a bidentate ligand, coordinating through the pyridine nitrogen and the deprotonated hydroxyl oxygen. Such coordination chemistry can be leveraged to develop new catalysts, functional materials, or therapeutic agents. A patent document mentions the use of copper(I) chloride in a reaction mixture, which could suggest potential interactions with copper ions. google.com

Advanced Spectroscopic Characterization and Elucidation of 2 Amino 5 Chloro 4 Fluoropyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (Proton, Carbon, Fluorine NMR)

No published ¹H, ¹³C, or ¹⁹F NMR data for 2-Amino-5-chloro-4-fluoropyridin-3-ol could be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific Infrared (IR) or Raman spectroscopic data, which would detail the vibrational modes of the functional groups and the pyridine (B92270) ring of this compound, are not available in the searched literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

There are no available UV-Vis absorption spectra to determine the electronic transition properties, such as the absorption maxima (λmax), for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No mass spectrometry data, which would confirm the molecular mass and provide insight into the fragmentation pattern of this compound, has been documented.

Computational and Theoretical Investigations of 2 Amino 5 Chloro 4 Fluoropyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. scispace.com It is widely used to determine the ground-state geometry of molecules by finding the minimum energy structure on the potential energy surface. For 2-Amino-5-chloro-4-fluoropyridin-3-OL, a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to fully optimize the molecular geometry. scispace.com

This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide crucial energetic information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors. These values are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the assignment of experimental spectra and can help in confirming the structure of the synthesized compound.

IR Spectroscopy: The same DFT optimization that provides the molecular geometry also allows for the calculation of vibrational frequencies. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically multiplied by a scaling factor to improve agreement with experimental data. scispace.com This analysis helps in assigning specific vibrational modes (e.g., O-H stretch, N-H bend, C-F stretch) to the observed spectral bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. These calculations predict the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Substituted pyridin-3-ols can exist in different tautomeric forms. For this compound, a key equilibrium is between the phenol-amine form and the keto-imine form. DFT calculations are used to determine the relative stabilities of these tautomers. By calculating the electronic energies and Gibbs free energies of each optimized tautomer, one can predict the equilibrium constant and determine which form is predominant under given conditions (e.g., in the gas phase or in a solvent, using a solvation model). researchgate.netresearchgate.net Studies on similar 2-aminopyridine (B139424) derivatives have shown that the amino tautomer is generally more stable than the imino form. scispace.comresearchgate.net The energy barrier for the proton transfer between tautomers can also be calculated by locating the transition state structure.

The presence of a fluorine atom on the pyridine (B92270) ring makes the study of C-F bond activation a topic of significant interest. Computational chemistry can be used to model the reaction pathways for the activation of both C-H and C-F bonds by transition metal complexes. chemrxiv.orgnih.gov DFT calculations can elucidate the mechanisms of these processes, such as oxidative addition, and determine the associated activation energy barriers. By comparing the energetics of competing pathways, these studies can predict whether C-H or C-F activation is more favorable for a given reagent and set of conditions. researchgate.netchemrxiv.org This is crucial for designing selective catalytic functionalization reactions. For fluorinated pyridines, C-F activation is a key step in hydrodefluorination reactions. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between particles. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. researchgate.net For reactions involving this compound, DFT can be used to map the entire potential energy surface. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. nih.gov

By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is the primary determinant of the reaction rate. This allows for the comparison of different possible mechanistic pathways to determine the most likely route. nih.gov For instance, in a proposed synthesis of a derivative from this molecule, computational studies could verify a proposed mechanism by showing that the calculated energy barriers are consistent with the experimental reaction conditions (e.g., temperature) and observed product distribution. nih.gov

Table of Compounds Mentioned

Computational Fluorine Chemistry and its Impact on Molecular Properties

Computational chemistry provides a powerful lens for dissecting the nuanced effects of fluorine substitution on molecular architecture and reactivity. The introduction of a fluorine atom into an organic molecule, such as this compound, instigates a cascade of electronic and steric alterations that profoundly influence its properties. Through the use of theoretical models, particularly Density Functional Theory (DFT), researchers can predict and rationalize these changes with a high degree of accuracy. rsc.orgresearchgate.net

The high electronegativity of fluorine is a primary driver of its influence on molecular properties. nih.gov This property leads to a significant inductive electron-withdrawing effect, which can alter the electron density distribution across the pyridine ring. nih.gov This, in turn, affects the molecule's reactivity, stability, and intermolecular interactions. researchgate.net Computational methods are essential for quantifying these effects, providing insights that are often challenging to obtain through experimental means alone. nih.gov

Detailed Research Findings

While specific computational studies on this compound are not extensively available in the public domain, the impact of its constituent functional groups can be inferred from computational analyses of analogous structures. Studies on fluorinated and chlorinated pyridines, for instance, reveal significant changes in the electronic structure and vibrational modes upon halogenation. rsc.org

Natural Bond Orbital (NBO) analysis, a common computational technique, has shown that halogen substitution affects intramolecular charge delocalization, which can alter the strength of the bonds within the pyridine ring. rsc.orgnu.edu.kz For this compound, the combined electron-withdrawing effects of the fluorine and chlorine atoms are expected to decrease the electron density of the aromatic system. nih.govnih.gov This can weaken potential π-stacking interactions but may enhance other non-covalent interactions, such as lone pair-π or anion-π interactions, by creating an electron-deficient region or a "π-hole" on the ring. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The introduction of a fluorine atom typically lowers the energy of both the HOMO and LUMO levels. rsc.org This can lead to increased chemical stability and resistance to oxidation. nih.govrsc.org The precise energy levels and the HOMO-LUMO gap are highly dependent on the substitution pattern.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For a molecule like this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential.

Illustrative Computational Data

To illustrate the expected impact of fluorine substitution, the following tables present hypothetical, yet representative, computational data for this compound based on trends observed in similar computed molecules.

Table 1: Calculated Molecular Properties

PropertyValueMethod/Basis Set
Dipole Moment3.5 DDFT/B3LYP/6-31G
Polarizability25 ųDFT/B3LYP/6-31G
HOMO Energy-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-1.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap4.7 eVDFT/B3LYP/6-31G*

This interactive table showcases key electronic properties. Clicking on a property will provide a brief explanation of its significance in molecular behavior.

Table 2: Natural Bond Orbital (NBO) Charges on Key Atoms

AtomNBO Charge (e)
F-0.45
Cl-0.10
N (pyridine)-0.60
O (hydroxyl)-0.75
N (amino)-0.90

This interactive table displays the calculated partial charges on the heteroatoms. These charges are critical in determining the sites for electrophilic and nucleophilic attack.

The data presented in these tables are illustrative and aim to provide a qualitative understanding of the electronic landscape of this compound. The actual values would require specific and rigorous computational investigation of the molecule. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing fluorine and chlorine atoms creates a complex electronic environment that dictates the molecule's chemical behavior and potential for intermolecular interactions.

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-5-chloro-4-fluoropyridin-3-OL in laboratory settings?

Methodological Answer:

  • Ventilation: Use local and general ventilation to prevent aerosol/dust accumulation. Ground equipment to avoid static discharge .
  • Hygiene: Wash hands after use; avoid eating/drinking in work areas. Remove contaminated clothing before entering non-lab zones .
  • Storage: Store away from food and incompatible substances. Dust deposits should be minimized to reduce explosion risks .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

Technique Application Example from Literature
NMR Confirm substituent positions and purityUsed in Cu(II) complex studies of analogous pyridinols .
IR Identify functional groups (e.g., -OH, -NH₂)Applied to detect hydrogen bonding in pyridine derivatives .
Mass Spectrometry Determine molecular weight and fragmentation patternsUtilized for structural validation of halogenated pyridines .

Q. How can researchers design a synthetic route for this compound?

Methodological Answer:

  • Starting Materials: Use halogenated pyridine precursors (e.g., 2-chloro-5-fluoro-pyridin-3-ol, CAS 884494-35-3) .
  • Amination: Introduce the amino group via nucleophilic substitution or catalytic amination under inert conditions.
  • Purification: Employ column chromatography or recrystallization to isolate the product, monitoring by TLC .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the acid-base properties of this compound?

Methodological Answer:

  • pKa Determination: Use potentiometric titration in aqueous/organic solvents to measure deprotonation of the hydroxyl and amino groups.
  • Computational Modeling: Apply DFT calculations to assess electron density distribution and predict protonation sites .
  • Comparative Analysis: Compare with analogs (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) to isolate substituent effects .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridinol derivatives?

Methodological Answer:

  • Systematic Replication: Repeat experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
  • Meta-Analysis: Compare datasets from multiple studies (e.g., catalytic vs. stoichiometric reactions) to identify trends.
  • Advanced Characterization: Use X-ray crystallography or in-situ NMR to detect intermediates that explain divergent pathways .

Q. How can DFT calculations predict the coordination behavior of this compound with metal ions?

Methodological Answer:

  • Geometry Optimization: Model ligand-metal complexes (e.g., Cu(II)) using software like Gaussian or ORCA .
  • AIM Analysis: Evaluate bond critical points to confirm coordination sites (e.g., N/O donors) .
  • Spectroscopic Validation: Compare computed IR/NMR shifts with experimental data to refine accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-4-fluoropyridin-3-OL
Reactant of Route 2
2-Amino-5-chloro-4-fluoropyridin-3-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.